5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Overview
Description
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a carboxylic acid ester functional group.
Synthetic Routes and Reaction Conditions:
Chloromethylation: The compound can be synthesized through the chloromethylation of 2-methyl-2H-pyrazole-3-carboxylic acid methyl ester. This involves the reaction of the ester with chloromethyl methyl ether in the presence of a strong acid catalyst, such as hydrochloric acid.
Esterification: The carboxylic acid group can be esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group can be converted to a carboxylic acid group.
Reduction: Reduction reactions can be performed to convert the chloromethyl group to a methylene group.
Substitution: Substitution reactions can occur at the pyrazole ring, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or amines in the presence of a base.
Major Products Formed:
Oxidation: 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid.
Reduction: 5-Methyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Methyl-2H-pyrazole-3-carboxylic acid methyl ester: Lacks the chloromethyl group.
5-Chloromethyl-2H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 2-position.
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid: Lacks the ester group.
Uniqueness: The presence of both the chloromethyl and methyl groups on the pyrazole ring makes this compound unique compared to its analogs. This structural difference can significantly affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-(chloromethyl)-2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-6(7(11)12-2)3-5(4-8)9-10/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQFCXMOGAZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.